D8-MMAF hydrochloride
Description
Contextualizing Auristatins within Cytotoxic Agent Research
Auristatins are a class of highly potent synthetic antimitotic agents. nih.gov They are analogues of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. biochempeg.com The mechanism of action for auristatins involves the inhibition of tubulin polymerization, a critical process for cell division, which ultimately leads to apoptosis. nih.gov Their exceptional cytotoxicity, often 100 to 1000 times greater than some traditional chemotherapeutic agents, made them a subject of significant interest in cancer research. nih.govscispace.com However, their high toxicity also limited their therapeutic potential as standalone agents due to the risk of severe side effects. nih.gov This challenge paved the way for their use as payloads in ADCs. nih.gov
The Role of Monomethyl Auristatin F (MMAF) as a Payload in Antibody-Drug Conjugate (ADC) Research
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. fujifilm.combiochempeg.com An ADC consists of a monoclonal antibody that specifically targets an antigen on the surface of tumor cells, a cytotoxic payload, and a chemical linker that connects the two. biochempeg.com This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by maximizing its effect on cancer cells while minimizing exposure to healthy tissues. biochempeg.com
Monomethyl Auristatin F (MMAF) is a synthetic derivative of auristatin that has been widely investigated as a payload in ADC research. Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine residue, which attenuates its cytotoxic activity and reduces its ability to permeate cell membranes. acs.org This property can be advantageous in ADC design, as it can minimize the "bystander effect," where the payload prematurely releases and affects neighboring healthy cells. acs.org Once the ADC binds to the target cancer cell and is internalized, the linker is cleaved, releasing the MMAF payload to exert its potent anti-mitotic effect. Several ADCs utilizing MMAF as the cytotoxic payload have entered clinical trials for various cancers. A dual-payload ADC containing MMAF has also been explored in preclinical research for triple-negative breast cancer. aacrjournals.org
Structure
2D Structure
Properties
Molecular Formula |
C39H66ClN5O8 |
|---|---|
Molecular Weight |
776.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1/i4D3,5D3,24D,33D; |
InChI Key |
BUPKFQQDMNUXOY-HKTWAXPZSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC.Cl |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Origin of Product |
United States |
Advanced Analytical Methodologies for D8 Mmaf Hydrochloride Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS and, more specifically, LC-MS/MS, have become the gold standard for the quantitative analysis of drugs and their metabolites in biological samples due to their high selectivity, sensitivity, and speed. In the context of MMAF bioanalysis, these techniques are indispensable for achieving the low limits of quantification required to characterize its pharmacokinetic profile.
A key component in these assays is the use of a stable isotope-labeled internal standard, with D8-MMAF hydrochloride being a prime example. In a typical workflow, this compound is spiked into biological samples, which then undergo an extraction process, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest (MMAF) and the internal standard. The extracted samples are then analyzed by LC-MS/MS.
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For MMAF, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 718.5 is often selected as the precursor ion. This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions, such as those at m/z 686.6 and 154.1. nih.gov The same principle applies to this compound, where the precursor ion will have a higher mass due to the eight deuterium (B1214612) atoms, and its fragmentation will be monitored to provide a stable signal for normalization.
Method Development and Qualification for this compound in Complex Biological Matrices
The development of a robust bioanalytical method using this compound as an internal standard involves several critical steps to ensure its reliability for quantifying MMAF in complex matrices like plasma and serum. The process begins with the optimization of both the liquid chromatography and mass spectrometry parameters.
Chromatographic conditions are developed to achieve a good peak shape, adequate retention, and separation from endogenous matrix components that could cause interference. This often involves selecting an appropriate column, mobile phase composition, and gradient elution profile.
Mass spectrometric parameters are optimized to maximize the signal intensity for both MMAF and this compound. This includes tuning the ion source parameters (e.g., ion spray voltage, temperature) and the collision energy for the selected MRM transitions.
Once the initial conditions are established, the method undergoes a rigorous validation process in accordance with regulatory guidelines. This validation assesses several key parameters to demonstrate the method's suitability for its intended purpose. A recent study validating an LC-MS/MS method for MMAE using D8-MMAE as an internal standard provides a relevant example of the validation parameters assessed, which would be analogous for a this compound-based assay. nih.gov
Key Bioanalytical Method Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from multiple sources. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A linear relationship between concentration and response with a correlation coefficient (R²) ≥ 0.99 is typically required. nih.gov |
| Accuracy & Precision | The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). Precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. | The internal standard-normalized matrix factor across different lots of matrix should be consistent, with a CV ≤ 15%. |
| Carryover | The appearance of the analyte in a blank sample following the analysis of a high-concentration sample. | Carryover in a blank sample following the highest calibration standard should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard. nih.gov |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |
Application of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The use of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry offers significant advantages for the bioanalysis of MMAF with this compound as an internal standard. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, narrower peaks, and shorter run times compared to traditional HPLC.
These features translate to improved sensitivity, as the sharper peaks lead to a better signal-to-noise ratio, and higher throughput, which is crucial for the analysis of large numbers of samples in clinical and preclinical studies. The rapid analysis times offered by UPLC-MS/MS are particularly beneficial in drug development, where timely data acquisition is essential.
Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a stable isotope-labeled internal standard is the most effective way to correct for variability during sample preparation and analysis. This compound is an ideal internal standard for MMAF quantification because it is chemically identical to the analyte, with the only difference being the presence of eight deuterium atoms in place of hydrogen atoms. This subtle difference in mass allows it to be distinguished by the mass spectrometer, while its physicochemical properties remain nearly identical to MMAF.
Principles of Internal Standard Selection and Application in Bioanalysis
An ideal internal standard should co-elute with the analyte and experience the same degree of extraction recovery, matrix effects, and ionization efficiency. Because this compound has the same chemical structure as MMAF, it behaves almost identically during sample extraction and chromatographic separation. Any loss of analyte during sample processing or any suppression or enhancement of the MS signal due to matrix components will affect both the analyte and the internal standard to the same extent.
By adding a known amount of this compound to each sample at the beginning of the analytical process, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio corrects for variations that may occur during the analytical procedure, leading to more accurate and precise results.
Strategies for Mitigating Matrix Effects and Ionization Variability
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of this compound as a co-eluting SIL-IS is the most effective strategy to mitigate these effects. Since this compound and MMAF have nearly identical retention times and ionization characteristics, they are equally affected by matrix components. Therefore, the ratio of their signals remains constant, even in the presence of significant matrix effects, ensuring the accuracy of the measurement.
Other strategies to reduce matrix effects include optimizing sample preparation to remove interfering substances and improving chromatographic separation to resolve the analyte from matrix components.
Considerations for Isotopic Effects on Chromatographic Retention
While SIL-ISs are designed to co-elute with the analyte, a phenomenon known as the "isotopic effect" can sometimes lead to a slight difference in retention times. This is because the substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties.
In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to a small decrease in the molecule's hydrophobicity. While this retention time shift is usually minimal, it is an important consideration during method development. The chromatographic conditions should be optimized to ensure that the peak shapes of both the analyte and the internal standard are symmetrical and that any separation does not lead to differential matrix effects.
Chromatographic Separation Principles and Optimization
Chromatographic techniques are fundamental for isolating this compound and its metabolites from complex mixtures for subsequent analysis. The separation is primarily based on the molecule's physicochemical properties, particularly its hydrophobicity.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of small molecules like auristatins. nih.govspringernature.com This method operates on the principle of hydrophobic interactions. springernature.com The stationary phase, typically silica-based particles chemically bonded with non-polar alkyl chains (e.g., C8 or C18), provides a hydrophobic surface. wikipedia.orgionsource.com
The mobile phase is a polar, aqueous-based solvent system, often a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. wikipedia.org When a sample is introduced, non-polar or hydrophobic analytes, like the auristatin core of D8-MMAF, preferentially adsorb to the non-polar stationary phase. wikipedia.org Conversely, polar molecules have a lower affinity for the stationary phase and are eluted more quickly. wikipedia.org
Separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution). springernature.com This increase in mobile phase non-polarity reduces the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to desorb and travel through the column. wikipedia.org Molecules are therefore eluted in order of increasing hydrophobicity, with more hydrophobic compounds requiring a higher concentration of organic solvent for elution. springernature.com
The successful separation of auristatins like MMAF and by extension, this compound, hinges on the careful optimization of both the mobile and stationary phases.
Stationary Phase Selection: Due to the significant hydrophobicity of the auristatin structure, stationary phases with strong hydrophobic characteristics are required. lcms.czmdpi.com C18 columns are a common choice for separating peptides and other small hydrophobic molecules. ionsource.com For instance, studies on MMAF have successfully utilized Kinetex XB-C18 columns for both quantification and metabolite profiling. nih.govresearchgate.net The choice of particle size and pore size is also critical; smaller particles generally yield higher separation efficiency, with 100 Å being a common pore size for small molecules. ionsource.com
Mobile Phase Composition: The mobile phase typically consists of water and an organic modifier, most commonly acetonitrile, due to its low viscosity and UV transparency. waters.com The composition is critical for controlling retention and resolution. nih.gov To improve peak shape and control the ionization state of the analyte, additives are incorporated into the mobile phase. Formic acid (typically at 0.1%) is frequently used in methods coupled with mass spectrometry. nih.govwaters.com It lowers the pH, which can suppress the ionization of acidic silanol (B1196071) groups on the stationary phase and protonate acidic side chains on the analyte, thereby enhancing interaction with the stationary phase and improving peak symmetry. waters.com
Optimization involves adjusting the gradient slope—the rate at which the organic solvent concentration increases. A shallow gradient can improve the resolution of closely eluting compounds, while a steeper gradient can shorten the analysis time. waters.com For the analysis of MMAF, a gradient of acetonitrile in water with 0.1% formic acid has been proven effective. nih.govresearchgate.net
| Parameter | Condition for Quantification | Condition for Metabolite Profiling |
| Stationary Phase | Kinetex XB-C18 (2.1 x 50 mm) | Kinetex XB-C18 (2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 55 °C | 55 °C |
| Gradient | 10% B to 95% B | 5% B to 95% B |
Table 1: Example of optimized RP-HPLC conditions for the analysis of MMAF, applicable to this compound. Data sourced from a study on MMAF pharmacokinetics and metabolism. nih.gov
In Vitro and In Vivo Metabolite Identification and Profiling
Understanding the metabolic fate of MMAF is crucial, and this compound is an indispensable tool in these studies. In vitro models, such as liver microsomes, and in vivo systems are used to identify and profile metabolites. nih.govmdpi.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for the structural elucidation of drug metabolites. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) analyzers, are invaluable. nih.govresearchgate.net HRMS provides highly accurate mass measurements (<5 ppm deviation), which allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.gov
Tandem mass spectrometry (MS/MS) is employed to further probe the structure of detected metabolites. diva-portal.org In this technique, a specific metabolite ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule. diva-portal.org By comparing the fragmentation pattern of a metabolite to that of the parent drug (D8-MMAF), the site of metabolic modification can be pinpointed. For example, a mass shift of +16 Da in a metabolite's precursor ion suggests an oxidation (addition of an oxygen atom), and the specific fragments that retain this mass shift can help localize the position of the modification. nih.gov
In studies of MMAF, a liquid chromatography-quadrupole-time-of-flight-mass spectrometric (LC-QTOF-MS/MS) assay was developed for metabolite profiling. nih.govmdpi.com The method involved an information-dependent acquisition (IDA) approach, where a full TOF-MS scan detects potential metabolites, followed by dependent TOF-MS/MS scans to acquire fragmentation data for structural elucidation. nih.gov
In vitro studies using liver microsomes from relevant species (e.g., rat and human) are a standard approach to investigate metabolic pathways. pharmaron.comwuxiapptec.com Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism of drugs. wuxiapptec.com
For MMAF, incubation with rat and human liver microsomes in the presence of necessary cofactors (like NADPH) has been performed to identify its metabolites. nih.govmdpi.com These studies have successfully identified multiple metabolites, revealing key biotransformation pathways. nih.govmdpi.comnih.gov
One of the major metabolic pathways identified for MMAF is demethylation. nih.govmdpi.comnih.gov This involves the removal of a methyl group from the molecule, resulting in a mass change of -14 Da (loss of CH₂). Other observed pathways include mono-oxidation (+16 Da) and the loss of larger functional groups. mdpi.com In one study, seven potential metabolites of MMAF were identified in human liver microsomes. nih.govmdpi.com
| Metabolite ID | Proposed Biotransformation | Mass Change (Da) |
| M1 | Mono-oxidation | +16 |
| M2 | Demethylation | -14 |
| M3 | Di-demethylation | -28 |
| M4 | Loss of C₆H₁₁NO | -113 |
| M5 | Mono-oxidation | +16 |
| M6 | Mono-oxidation | +16 |
| M7 | Mono-oxidation | +16 |
Table 2: Tentative metabolites of MMAF identified in human liver microsomes. The characterization relies on mass shifts detected by LC-QTOF-MS/MS. Data sourced from a study on MMAF metabolism. mdpi.com
The identification of these pathways is critical for understanding the disposition and potential activity of the drug and its metabolites in biological systems. The consistency of these pathways across different species is also an important consideration in drug development.
Preclinical Pharmacokinetic and Metabolism Research of Mmaf and Its Deuterated Analogues
Evaluation of MMAF Pharmacokinetic Profiles in Non-Clinical Animal Models
Preclinical studies, primarily in rats, have been conducted to characterize the pharmacokinetic behavior of MMAF. These studies are essential for predicting the disposition of the payload when it is released from an ADC in a clinical setting.
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME properties of MMAF have been investigated to understand its fate in the body. Following administration, MMAF is subject to various metabolic processes. In vitro studies using rat and human liver microsomes have identified demethylation as a major metabolic pathway. mdpi.comresearchgate.netnih.govnih.gov Seven metabolites of MMAF were tentatively identified in liver microsome studies. mdpi.comresearchgate.netnih.govnih.gov
The distribution of MMAF has not been extensively detailed in the provided research, but as a component of ADCs, its distribution is largely governed by the targeting antibody until the payload is released. The excretion profile of MMAF is linked to its high clearance from the systemic circulation. mdpi.comresearchgate.netnih.govnih.gov
Assessment of Bioavailability and Systemic Clearance in Preclinical Species
Pharmacokinetic studies in rats have revealed key characteristics of MMAF's systemic exposure. Following oral administration, the bioavailability of MMAF was determined to be 0%. mdpi.comresearchgate.netnih.govnih.gov This lack of oral bioavailability is attributed to factors such as low permeability, poor solubility, or high first-pass metabolism.
Pharmacokinetic Parameters of MMAF in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1386.6 ± 204.1 | 10.3 ± 4.1 |
| Tmax (min) | 5 | 30 |
| AUC (ng·min/mL) | 26901.8 ± 3619.9 | 1010.1 ± 204.2 |
Comparative Pharmacokinetic Analysis of MMAF and D8-MMAF Hydrochloride
This compound is a deuterated form of MMAF. medchemexpress.comglpbio.com Such stable isotope-labeled compounds are primarily utilized as internal standards in bioanalytical methods, particularly in mass spectrometry, to ensure accurate quantification of the parent drug in biological matrices. medchemexpress.com
Investigation of Isotopic Effects on Metabolic Stability and Elimination Kinetics
Specific studies directly comparing the metabolic stability and elimination kinetics of MMAF and this compound were not identified in the reviewed literature. However, the substitution of hydrogen with deuterium (B1214612) can, in some cases, lead to a kinetic isotope effect (KIE). chemrxiv.orgnih.gov A KIE occurs when the rate of a reaction is altered due to the presence of a heavier isotope at a bond-breaking position.
If the C-H bonds replaced with C-D bonds in D8-MMAF are involved in a rate-limiting metabolic step, such as the demethylation observed for MMAF, it is theoretically possible that D8-MMAF could exhibit slower metabolism. mdpi.comresearchgate.netnih.govnih.gov This could potentially lead to increased metabolic stability and altered elimination kinetics compared to the non-deuterated compound. However, without direct experimental data for D8-MMAF, this remains a theoretical consideration.
Utility of Deuterated Standards in Elucidating Parent Compound Disposition
The primary utility of this compound is as an internal standard in pharmacokinetic studies of MMAF. medchemexpress.com In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a known amount of the deuterated standard is added to biological samples. Because the deuterated form is chemically identical to the parent compound, it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished by the mass spectrometer.
This co-elution and similar ionization efficiency help to correct for variability in sample extraction and potential matrix effects, leading to more accurate and precise quantification of the parent compound, MMAF. medchemexpress.com This enhanced analytical accuracy is crucial for correctly characterizing the absorption, distribution, metabolism, and excretion of MMAF.
In Vitro Metabolism Studies in Subcellular Fractions
To investigate the metabolic pathways of MMAF, in vitro studies have been conducted using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes.
Studies utilizing rat and human liver microsomes have been instrumental in identifying the primary metabolic transformations of MMAF. mdpi.comresearchgate.netnih.govnih.gov In these in vitro systems, seven potential metabolites of MMAF have been identified. The predominant metabolic pathway observed was demethylation. mdpi.comresearchgate.netnih.govnih.gov These findings from subcellular fraction studies provide valuable insights into the likely metabolic fate of MMAF in vivo and help to explain its pharmacokinetic characteristics, such as high clearance.
Methodologies for Assessing Metabolic Stability and Enzyme Kinetics
The assessment of metabolic stability is a critical step in preclinical research to predict a compound's pharmacokinetic properties, such as its half-life and clearance. For Monomethyl Auristatin F (MMAF) and its deuterated analogues like this compound, in vitro assays are fundamental to understanding their susceptibility to biotransformation by metabolic enzymes. wuxiapptec.commerckmillipore.com
The primary method for evaluating the metabolic stability of these compounds involves incubation with liver-derived subcellular fractions, most commonly liver microsomes. merckmillipore.comyoutube.com Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. merckmillipore.comyoutube.com These assays can be conducted using microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) as well as humans to investigate species-dependent differences in metabolism. nih.govnih.gov Intact hepatocytes, which contain both Phase I and Phase II enzymes, may also be used for a more comprehensive assessment of cellular metabolism. merckmillipore.comyoutube.com
The general procedure for a microsomal stability assay involves the following steps:
Incubation: The test compound (MMAF or its analogue) is incubated with a suspension of liver microsomes at a physiological temperature (37°C). nih.gov The reaction requires the addition of a cofactor, typically an NADPH-regenerating system, to initiate and sustain the activity of CYP enzymes. nih.govpharmaron.com
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 15, 30, 60 minutes). thermofisher.com
Reaction Termination: The metabolic reaction in each aliquot is stopped, usually by adding a cold organic solvent like acetonitrile (B52724). This also serves to precipitate the microsomal proteins. nih.gov
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed to quantify the remaining concentration of the parent compound. nih.gov
The quantification of MMAF is almost exclusively performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Specifically, liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-TOF-MS/MS) assays have been developed for the robust and sensitive quantification of MMAF in biological matrices. nih.govnih.govresearchgate.net The data from the time-course analysis are used to determine the rate of disappearance of the parent compound.
From these data, key metabolic stability parameters are calculated, as shown in the table below.
| Parameter | Description | Calculation Method |
|---|---|---|
| In Vitro Half-Life (t½) | The time required for 50% of the initial compound concentration to be metabolized. | Calculated from the slope of the natural logarithm of the percent remaining parent compound versus time. (t½ = 0.693 / k), where k is the elimination rate constant. pharmaron.com |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. merckmillipore.com | Calculated from the in vitro half-life and the protein concentration in the incubation. (CLint = k / P), where P is the protein concentration. pharmaron.com |
For enzyme kinetics studies, the experimental setup is similar, but the concentration of the substrate (MMAF) is varied over a wide range. By measuring the initial rate of metabolism at each substrate concentration, Michaelis-Menten kinetic constants, namely Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), can be determined. frontagelab.comxenotech.com These parameters provide deeper insight into the affinity of the enzymes for the compound and the maximum rate of its metabolism.
Identification of Key Metabolites and Their Formation Pathways in Liver Microsomes
Identifying the metabolic products of MMAF is crucial for understanding its complete disposition and clearance pathways. The same in vitro systems used for stability assays, such as rat and human liver microsomes, are employed for metabolite profiling. nih.govnih.gov
The methodology involves incubating MMAF with liver microsomes and cofactors like NADPH, UDPGA (for glucuronidation), and GSH (for glutathione (B108866) conjugation) to facilitate both Phase I and Phase II metabolic reactions. nih.gov Following incubation, the samples are processed and analyzed, typically using high-resolution mass spectrometry (HRMS) like LC-TOF-MS/MS, to detect and tentatively identify potential metabolites based on their accurate mass and fragmentation patterns. nih.govnih.gov
In studies using both rat and human liver microsomes, a total of seven MMAF metabolites were tentatively identified. nih.govnih.gov The primary metabolic transformation observed was demethylation, indicating that the N-methyl group on the terminal amide is a key metabolic "soft spot." nih.govnih.gov Other observed biotransformations included oxidation and hydroxylation. The formation of these metabolites is consistent with CYP-mediated reactions.
The table below summarizes the key metabolites of MMAF identified in liver microsome incubations.
| Metabolite ID | Proposed Biotransformation | Observed m/z ([M+H]⁺) |
|---|---|---|
| M1 | Demethylation (-CH₂) | 718.5 |
| M2 | Oxidation (+O) | 748.5 |
| M3 | Demethylation + Oxidation | 734.5 |
| M4 | Hydroxylation (+O) | 748.5 |
| M5 | Dehydrogenation (-2H) | 730.5 |
| M6 | Demethylation + Hydroxylation | 734.5 |
| M7 | Hydroxylation of M1 | 734.5 |
Data sourced from a study by Lee et al. (2019). nih.gov
These experimental findings align with in silico predictions from metabolism prediction software, which also identified demethylation as a probable major metabolic pathway for MMAF. nih.govnih.gov
Preclinical Tissue Distribution Research
Understanding the tissue distribution of MMAF is essential, particularly in the context of its use as a payload in antibody-drug conjugates (ADCs). Preclinical research in animal models, typically tumor-bearing mice, aims to determine the concentration of the MMAF payload in the tumor as well as in major organs to assess target engagement and potential for off-target accumulation.
When MMAF is delivered via an ADC with a non-cleavable linker, the payload is released within the cell after lysosomal degradation of the antibody, resulting in a cysteine-linker-MMAF catabolite (cys-mcMMAF). nih.gov Therefore, tissue distribution studies often focus on quantifying this specific species. nih.govresearchgate.net
Methodologies for these studies involve administering the ADC to tumor-bearing animals. nih.govaacrjournals.org At various time points post-administration, animals are euthanized, and tissues of interest (e.g., tumor, liver, kidney, lung, heart, plasma) are collected. nih.gov The tissues are homogenized, and the concentration of the MMAF payload is quantified using highly sensitive LC-MS/MS methods. nih.govresearchgate.net To ensure analytical accuracy, stable isotope-labeled internal standards, such as D8-MMAE or 13C-MMAF, are often used during the quantification process. aacrjournals.org
Preclinical studies have shown that following administration of an MMAF-based ADC, the released payload (cys-mcMMAF) preferentially distributes to and accumulates in tumor tissue compared to other organs. nih.gov The concentration in the tumor is significantly higher than the concentration of the released payload found in systemic circulation (plasma). nih.gov This targeted delivery is a key feature of ADC technology. While the highest concentrations are found in the tumor, detectable levels are also observed in highly perfused organs like the liver, lungs, heart, and kidneys. mdpi.com
The physicochemical properties of MMAF itself influence its distribution. MMAF is more hydrophilic and less membrane-permeable compared to the related auristatin, MMAE. aacrjournals.orgaacrjournals.org This lower permeability can limit its ability to diffuse out of the target cell and affect neighboring antigen-negative cells, a phenomenon known as the bystander effect. aacrjournals.orgaacrjournals.org
Mechanistic Research of Monomethyl Auristatin F As a Microtubule Disrupting Agent
Molecular and Cellular Mechanisms of Tubulin Polymerization Inhibition
Monomethyl auristatin F (MMAF) exerts its potent antimitotic effects by directly interfering with tubulin dynamics. wikipedia.orgadcreview.com Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov MMAF functions as a tubulin polymerization inhibitor, disrupting the formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis. creative-biolabs.comnih.gov
The binding of MMAF to tubulin has been characterized through structural studies. Crystal structure analysis of MMAF in complex with tubulin reveals that it binds at the vinca (B1221190) domain of β-tubulin, a site distinct from the colchicine (B1669291) and taxane (B156437) binding sites. nih.gov This binding sterically hinders the assembly of tubulin dimers into microtubules. nih.gov
A key structural feature of MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from the related compound monomethyl auristatin E (MMAE). creative-biolabs.comnih.gov This charged residue contributes to a higher binding affinity of MMAF for free tubulin compared to MMAE. nih.gov Fluorescence polarization binding assays have demonstrated that MMAF exhibits a significantly lower equilibrium dissociation constant (KD) for tubulin than MMAE, indicating a stronger binding interaction. nih.govresearchgate.net Specifically, the negatively charged carboxylate of the phenylalanine in MMAF interacts with the guanidinium (B1211019) group of Arg278 on β-tubulin through a water molecule, an interaction that is not present with MMAE. nih.govplos.org This enhanced binding affinity is believed to contribute to the potent microtubule-disrupting activity of MMAF. nih.gov
In Vitro Cellular Activity and Selectivity Studies
The in vitro cytotoxic activity of MMAF has been evaluated across a range of cancer cell lines, demonstrating its potent anti-proliferative effects. medchemexpress.comnih.gov These studies are crucial for understanding the compound's therapeutic potential and its selectivity towards different cancer types.
The cytotoxic effects of MMAF on cancer cell lines are typically assessed using various in vitro assays that measure cell viability and proliferation. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures the metabolic activity of cells. scispace.com Another frequently used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. researchgate.net These assays involve treating cancer cells with a range of MMAF concentrations for a specified period, typically 72 to 96 hours, after which cell viability is measured. researchgate.netaacrjournals.org The results are then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. researchgate.netaacrjournals.org
The cytotoxic activity of free MMAF has been demonstrated in a variety of cancer cell lines, although its potency can be influenced by factors such as cell permeability. aacrjournals.orgaacrjournals.org The charged C-terminal phenylalanine of MMAF impairs its ability to passively cross cell membranes, resulting in generally higher IC50 values compared to the more permeable MMAE. aacrjournals.orgaacrjournals.org However, when delivered intracellularly via mechanisms like antibody-drug conjugates, MMAF exhibits potent cytotoxicity. nih.gov
Studies have reported the IC50 values of free MMAF in several cancer cell lines. For instance, in HER2-expressing NCI N87 and OE19 gastric cancer cell lines, the IC50 values were 88.3 nmol/L and 386.3 nmol/L, respectively. aacrjournals.org In the HER2-negative HCT116 colon cancer cell line, the IC50 was significantly higher at 8,944 nmol/L, highlighting a degree of differential sensitivity. aacrjournals.org Other studies have shown IC50 values of 119 nM in anaplastic large cell lymphoma (Karpas 299), 105 nM in breast carcinoma (H3396), and 257 nM and 200 nM in renal cell carcinoma (786-O and Caki-1) cell lines, respectively. medchemexpress.com In Jurkat and SKBR3 cells, the IC50 values for free MMAF were reported as 4.5 x 10² nM and 8.3 x 10¹ nM, respectively. nih.gov
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| NCI N87 | Gastric Cancer | 88.3 | aacrjournals.org |
| OE19 | Gastric Cancer | 386.3 | aacrjournals.org |
| HCT116 | Colon Cancer | 8944 | aacrjournals.org |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | medchemexpress.com |
| H3396 | Breast Carcinoma | 105 | medchemexpress.com |
| 786-O | Renal Cell Carcinoma | 257 | medchemexpress.com |
| Caki-1 | Renal Cell Carcinoma | 200 | medchemexpress.com |
| Jurkat | T-cell Leukemia | 450 | nih.gov |
| SKBR3 | Breast Cancer | 83 | nih.gov |
Investigation of Interactions with Cellular Microtubules and Cytoskeletal Dynamics
MMAF's interaction with tubulin profoundly disrupts the dynamic nature of microtubules, which is essential for proper cellular function, particularly during mitosis. wikipedia.orgnih.gov Microtubules continuously undergo phases of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. ucsb.edu By binding to tubulin dimers, MMAF inhibits their polymerization into microtubules. medchemexpress.comcreative-biolabs.com This disruption of microtubule assembly leads to a loss of the mitotic spindle, a critical structure for chromosome segregation during cell division. adcreview.comnih.gov
Role of MMAF in Inducing Specific Cell Death Pathways
The disruption of microtubule dynamics and subsequent cell cycle arrest by MMAF ultimately leads to the induction of specific cell death pathways, primarily apoptosis. nih.gov
The primary mechanism by which MMAF induces cell death is through the activation of the apoptotic cascade. nih.gov By inhibiting tubulin polymerization, MMAF causes a sustained block in the G2/M phase of the cell cycle. aacrjournals.org This mitotic arrest triggers the intrinsic apoptotic pathway. researchgate.net Prolonged activation of the mitotic checkpoint, a surveillance mechanism that ensures proper chromosome segregation, can lead to the activation of pro-apoptotic proteins. While the specific signaling cascades initiated by MMAF-induced mitotic arrest are not fully elucidated in the provided search results, it is a well-established consequence of microtubule-disrupting agents. researchgate.net The disruption of the microtubule network can lead to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in the activation of caspases, the executioners of apoptosis. researchgate.net
Immunogenic Cell Death Pathways
Certain chemotherapeutic agents, including microtubule-disrupting agents like Monomethyl Auristatin F (MMAF), can induce a specific form of apoptosis known as immunogenic cell death (ICD). aacrjournals.orgnih.gov Unlike non-immunogenic apoptosis, ICD is characterized by the release of specific molecules from dying cells that alert and activate an anti-tumor immune response. nih.gov
The induction of ICD by MMAF is linked to the generation of an endoplasmic reticulum (ER) stress response. aacrjournals.orgnih.gov This stress leads to the surface exposure and release of so-called "danger signals" or damage-associated molecular patterns (DAMPs). aacrjournals.orgfrontiersin.org These molecules signal to the immune system that the cell death is not routine and requires an immune response. nih.gov
Key DAMPs involved in the ICD process initiated by agents like MMAF include:
Calreticulin (CRT) : Its exposure on the outer surface of the plasma membrane acts as an "eat me" signal, promoting the engulfment of tumor cells by dendritic cells (DCs), which are crucial for initiating an adaptive immune response. aacrjournals.orgnih.gov
High-Mobility Group Box 1 (HMGB1) : The release of this nuclear protein acts as a late-stage ICD signal, further promoting DC activation. aacrjournals.org
ATP : Secreted by dying cells, ATP acts as a "find me" signal, attracting immune cells to the tumor site. aacrjournals.org
The process unfolds as follows: MMAF, delivered by an ADC, induces microtubule disruption, leading to mitotic catastrophe and cellular stress. This triggers the ER stress response, culminating in the production and release of DAMPs. aacrjournals.org The presence of these DAMPs in the tumor microenvironment facilitates the maturation and activation of dendritic cells. These activated DCs can then present tumor antigens to T-cells, priming a specific and durable anti-tumor immune response. aacrjournals.orgnih.gov
| DAMP | Function in ICD | Cellular Location/Process |
|---|---|---|
| Calreticulin (CRT) | "Eat me" signal for dendritic cells | Translocation from ER to cell surface |
| ATP | "Find me" signal to attract immune cells | Secretion from dying cell |
| High-Mobility Group Box 1 (HMGB1) | Late-stage signal for DC maturation | Release from the nucleus |
Impact of Linker Technology and Payload Release on Mechanistic Action
The efficacy of MMAF as a cytotoxic payload in an antibody-drug conjugate (ADC) is profoundly influenced by the linker that connects it to the monoclonal antibody (mAb). nih.govnih.gov The linker's primary roles are to ensure the ADC remains stable in circulation and to control the release of the MMAF payload at the target cancer cell. nih.govresearchgate.net Linkers are broadly categorized as cleavable or non-cleavable, a distinction that dictates the mechanism of payload release and subsequent biological activity. nih.gov
Cleavable Linkers: These are designed to be broken down by specific conditions present within the target cell, such as the low pH of lysosomes or the presence of certain enzymes like cathepsins. nih.gov A common example is the valine-citrulline (vc) linker, which is susceptible to cleavage by lysosomal proteases. Upon internalization of the ADC into a cancer cell, the linker is cleaved, releasing the unmodified, highly potent MMAF.
A key feature associated with cleavable linkers is the potential for a "bystander effect." nih.govaacrjournals.org Because the released MMAF is a relatively small molecule, if it has sufficient membrane permeability, it can diffuse out of the target cancer cell and kill adjacent, neighboring tumor cells. nih.gov However, MMAF itself has attenuated membrane permeability due to a charged C-terminal phenylalanine residue. nih.govresearchgate.net This characteristic reduces its ability to cross cell membranes compared to its uncharged counterpart, Monomethyl Auristatin E (MMAE), thereby limiting the bystander effect. aacrjournals.orgresearchgate.net
Non-cleavable Linkers: These linkers, such as a maleimidocaproyl (mc) spacer, form a stable bond between the drug and the antibody. nih.govnih.gov The payload is released only after the entire ADC—antibody and all—is degraded within the lysosome of the target cell. nih.gov This process results in the release of MMAF still attached to the linker and the amino acid (typically cysteine) from the antibody used for conjugation (e.g., cysteine-mc-MMAF). nih.govnih.gov
This MMAF-linker-amino acid adduct is charged and generally cannot cross the cell membrane. nih.gov Consequently, its cytotoxic activity is confined to the specific cancer cell that internalized the ADC, eliminating the bystander effect. aacrjournals.org While this can enhance the specificity of the treatment, it requires the ADC to be internalized by every cancer cell to achieve a comprehensive anti-tumor effect. aacrjournals.org The choice of a non-cleavable linker can lead to an improved therapeutic index, as it may be better tolerated than its cleavable counterpart due to reduced off-target toxicity. nih.govresearchgate.net
| Linker Type | Release Mechanism | Released Product | Bystander Effect | Key Characteristics |
|---|---|---|---|---|
| Cleavable (e.g., Val-Cit) | Enzymatic cleavage in lysosome | Unmodified MMAF | Limited (due to MMAF's low permeability) | Payload can potentially kill adjacent cells. nih.govaacrjournals.org |
| Non-cleavable (e.g., mc) | Total lysosomal degradation of ADC | MMAF-linker-amino acid adduct | No | Activity is strictly confined to the target cell; may improve tolerability. nih.govaacrjournals.org |
Applications of D8 Mmaf Hydrochloride in Antibody Drug Conjugate Adc Development and Characterization
Analytical Support for ADC Conjugation Efficiency and Stability Assessments
The characterization of an ADC begins with the conjugation process and continues through its stability profile assessment. D8-MMAF hydrochloride is an indispensable tool in these initial analytical stages.
The conjugation process, which links the MMAF payload to the monoclonal antibody, is a critical manufacturing step that results in a heterogeneous mixture of molecules with different drug-to-antibody ratios (DAR). nih.gov Incomplete conjugation or subsequent purification can leave residual, non-conjugated (free) payload in the final ADC product. nih.gov This free drug can contribute to off-target toxicity, making its quantification a regulatory requirement.
To measure trace levels of free MMAF, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed. In this context, this compound is added at a known concentration to the ADC sample during preparation. It behaves identically to the unlabeled MMAF during extraction and chromatographic separation. By comparing the mass spectrometer's signal response of the native MMAF to that of the this compound internal standard, analysts can calculate the precise concentration of the free payload, even at very low levels that might not be detectable by other methods like UV spectroscopy. nih.gov This ensures the purity of the ADC preparation and helps define critical quality attributes of the drug product.
| ADC Batch No. | Sample Type | MS Response (MMAF) | MS Response (D8-MMAF HCl IS) | Calculated Free MMAF Conc. (ng/mL) | Free MMAF (% of Total Drug) |
|---|---|---|---|---|---|
| ADC-MMAF-001 | Unpurified Conjugate | 85,430 | 150,120 | 56.9 | 1.14% |
| ADC-MMAF-001 | Purified Final Product | 1,350 | 149,880 | 0.9 | 0.02% |
| ADC-MMAF-002 | Unpurified Conjugate | 91,200 | 151,500 | 60.2 | 1.20% |
| ADC-MMAF-002 | Purified Final Product | 1,190 | 150,560 | 0.8 | 0.016% |
The stability of the linker connecting the payload to the antibody is paramount to the ADC's safety and efficacy. nih.gov Premature cleavage of the linker in systemic circulation can lead to the unintended release of the potent MMAF payload, causing systemic toxicity and reducing the amount of drug that reaches the tumor. nih.gov Stability is assessed by incubating the ADC in biological matrices, such as plasma from preclinical species, and monitoring the increase in free payload concentration over time.
In these assays, this compound is essential for accurately quantifying the released MMAF. Aliquots are taken from the incubation mixture at various time points, and this compound is added as the internal standard. The samples are then processed to extract the small molecule components and analyzed by LC-MS/MS. The use of the deuterated standard corrects for any degradation or loss of MMAF during the extraction from the complex plasma matrix, allowing for a reliable measurement of the payload release rate. biopharminternational.comnih.gov This data is critical for selecting ADC candidates with optimal linker stability for further development.
Preclinical Pharmacokinetic and Biodistribution Studies of ADCs Utilizing MMAF Payloads
Understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC and its components is fundamental to predicting its behavior in humans. This compound provides the analytical rigor needed for these crucial preclinical studies.
Pharmacokinetic (PK) studies measure how the concentration of a drug changes over time in the body. For ADCs, it is important to measure not only the intact ADC but also the concentration of the released, free payload in circulation. nih.gov The systemic exposure to free MMAF is often correlated with off-target toxicities. aacrjournals.orgnih.gov
Biodistribution studies reveal where the ADC and its released payload accumulate in the body. The goal is to maximize payload concentration in tumor tissue (on-target) while minimizing its presence in healthy organs (off-target). nih.gov These studies involve administering the ADC to tumor-bearing animal models. After a specific period, various tissues (e.g., tumor, liver, kidney, lung) are harvested, weighed, and homogenized.
The quantification of liberated MMAF from these complex tissue homogenates presents a significant analytical challenge due to strong matrix effects. The use of this compound as an internal standard is critical for obtaining accurate results. nih.gov The standard is added during the homogenization or extraction process, ensuring that it experiences the same processing conditions as the analyte. The subsequent LC-MS/MS analysis provides a reliable measure of the MMAF concentration per gram of tissue, clearly delineating the on-target and off-target distribution of the released payload.
| Tissue | Mean MMAF Concentration (ng/g tissue) | Standard Deviation | Tissue-to-Blood Ratio |
|---|---|---|---|
| Tumor (On-Target) | 152.6 | ± 25.1 | 12.7 |
| Liver | 45.3 | ± 9.8 | 3.8 |
| Kidney | 28.9 | ± 6.2 | 2.4 |
| Lung | 15.1 | ± 4.5 | 1.3 |
| Plasma | 12.0 ng/mL | ± 2.1 | N/A |
Development of Robust Bioanalytical Assays for ADC Components
The complexity of ADCs, which combine large-molecule and small-molecule characteristics, necessitates diverse and robust bioanalytical methods. nih.govbioanalysis-zone.com For quantifying the small molecule payload component, MMAF, LC-MS/MS is the gold standard due to its high sensitivity and specificity. The development and validation of these assays according to regulatory guidelines depend heavily on the availability of a suitable internal standard.
This compound is the ideal internal standard for this purpose. As a stable isotope-labeled version of the analyte, it has the same ionization efficiency and chromatographic retention time, but a different mass-to-charge ratio (m/z). This allows it to precisely account for any variability in sample handling, extraction efficiency, matrix interference, and instrument response. biopharminternational.com The use of this compound enables the development of bioanalytical methods that are accurate, precise, and reproducible, which is essential for making critical decisions during preclinical development and for supporting clinical trials. contractpharma.com
Addressing Bioanalytical Challenges in ADC Research
The bioanalysis of ADCs is inherently complex due to their hybrid structure, combining both large-molecule (antibody) and small-molecule (payload) characteristics. nih.govresearchgate.net This complexity gives rise to significant analytical challenges that must be overcome to understand an ADC's pharmacokinetics (PK), stability, and metabolism, which are crucial for successful development. mdpi.comdntb.gov.ua
Key bioanalytical challenges include:
Structural Heterogeneity: ADCs are not single molecular entities but rather heterogeneous mixtures of antibodies with a varying number of conjugated drug molecules, known as the drug-to-antibody ratio (DAR). wuxiapptec.comnih.gov This DAR can change in vivo as the payload is prematurely released or the ADC is metabolized, creating a dynamic and complex mixture of species in biological matrices. researchgate.net
Multiple Analytes of Interest: A comprehensive PK profile requires the quantification of several distinct species, including the total antibody (conjugated and unconjugated), the intact ADC, and the free (unconjugated) cytotoxic payload and its metabolites. researchgate.net
Assay Specificity and Sensitivity: Developing assays that can specifically and sensitively distinguish between these different forms in a complex biological matrix like plasma is a major hurdle. nih.gove-b-f.eu Ligand-binding assays (LBAs), while useful for quantifying total antibody, often struggle to differentiate between ADCs with different DARs or provide structural information. contractpharma.comnih.gov
Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for ADC bioanalysis due to its high specificity and ability to quantify small molecules. nih.govnews-medical.net In this context, stable isotope-labeled (SIL) compounds like this compound are essential for developing robust quantitative assays for the free payload. By serving as an ideal internal standard, this compound allows for the precise quantification of unconjugated MMAF, helping researchers understand the rate of drug deconjugation and linker stability in vivo. e-b-f.eu This information is critical for evaluating the safety and efficacy profile of an MMAF-based ADC.
Contribution of this compound to Reliable Quantitative Methods
The use of this compound is central to establishing reliable and accurate quantitative methods for MMAF in complex biological matrices. Its primary role is as a heavy-labeled internal standard (IS) in LC-MS/MS assays, a technique often referred to as stable isotope dilution analysis. nih.govtandfonline.com
The contribution of this compound to quantitative reliability stems from several factors:
Correction for Matrix Effects: Biological samples like plasma can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect, which can suppress or enhance the signal, leading to inaccurate quantification. Since a SIL internal standard like this compound has nearly identical physicochemical properties to the analyte (MMAF), it co-elutes chromatographically and experiences the same matrix effects. researchgate.net By measuring the ratio of the analyte to the IS, these effects are normalized, ensuring accurate quantification. e-b-f.eu
Improved Precision and Accuracy: The IS corrects for variability during sample preparation steps, such as extraction recovery and sample handling. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS, keeping their ratio constant. This leads to high precision and accuracy, which is essential for pharmacokinetic studies where small changes in drug concentration must be reliably measured. nih.gov
Absolute Quantification: Stable isotope dilution analysis allows for absolute quantification of the free MMAF payload, providing critical data on the stability of the ADC in circulation. nih.gov High levels of free payload can indicate poor linker stability, which is often associated with off-target toxicity. nih.govnih.gov
The development of a sensitive LC-MS/MS workflow using an internal standard enables the quantification of cleavable payloads like MMAF in very small sample volumes, which is particularly beneficial in preclinical studies involving small animals. nih.gov
| Parameter | Challenge in ADC Bioanalysis | Contribution of this compound (as IS) |
| Accuracy | Ion suppression/enhancement from biological matrices can skew results. | Co-elutes with MMAF, normalizing for matrix effects and ensuring accurate measurement. |
| Precision | Variability in sample extraction and handling introduces errors. | Experiences identical processing variability as MMAF, allowing ratio-based measurement to correct for inconsistencies. |
| Sensitivity | Low concentrations of released payload can be difficult to detect reliably. | Enables the development of highly sensitive LC-MS/MS methods for detecting trace amounts of free MMAF. nih.gov |
| Specificity | Distinguishing the analyte from other metabolites and matrix components is difficult. | Mass difference allows for specific detection of both MMAF and the IS by the mass spectrometer. |
Strategies for Enhancing Therapeutic Index of MMAF-based ADCs through Research Interventions
A central goal in ADC development is to widen the therapeutic index, which is the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. iu.edunih.gov For MMAF-based ADCs, off-target toxicity resulting from the premature release of the highly potent payload is a significant concern that can narrow this window. nih.gov Research has focused on innovative strategies to mitigate these effects and improve ADC tolerability and efficacy.
Development of Payload-Binding Agents to Mitigate Off-Target Effects
One novel strategy to reduce the toxicity of prematurely released payload is the "inverse targeting" approach. nih.govresearchgate.net This method involves the co-administration of a payload-binding agent, such as a monoclonal antibody fragment (Fab) or a single-domain antibody (sdAb), that specifically binds to and neutralizes the free payload in systemic circulation. aacrjournals.orgresearchgate.net
The mechanism of this approach is as follows:
An MMAF-based ADC is administered and circulates throughout the body.
Due to linker instability or non-specific degradation, some MMAF payload is released into the bloodstream before the ADC reaches the tumor. nih.gov
The co-administered payload-binding agent rapidly binds to this free MMAF. dntb.gov.ua
The resulting payload-agent complex is too large to passively diffuse into healthy cells and is eventually cleared from the body, often via renal filtration. researchgate.net
This strategy effectively sequesters the toxic payload, preventing it from causing damage to healthy tissues without interfering with the action of the intact ADC at the tumor site. nih.govresearchgate.net Studies have shown that co-administering an anti-MMAE Fab fragment (a related auristatin) with an MMAE-based ADC decreased payload-induced toxicities while preserving anti-tumor efficacy, thereby increasing the therapeutic window. researchgate.net This approach holds promise for improving the safety profile of MMAF-based ADCs, potentially allowing for higher or more frequent dosing to achieve better therapeutic outcomes. crownbio.com
Engineering of Linker Stability and Release Mechanisms
The linker connecting the antibody to the MMAF payload is a critical component that dictates the stability, efficacy, and safety of the ADC. researchgate.netresearchgate.net An ideal linker must be exceptionally stable in the bloodstream to prevent premature payload release but must also efficiently release the active drug upon internalization into the target cancer cell. nih.gov
Linker engineering strategies for MMAF-based ADCs focus on two main categories:
Cleavable Linkers: These linkers are designed to be stable at physiological pH in the blood but are cleaved by specific triggers present inside the tumor cell, such as lysosomal proteases (e.g., cathepsin B). nih.govmdpi.com A common example is the valine-citrulline (Val-Cit) dipeptide linker. mdpi.comacs.org Upon cleavage, it releases the MMAF payload to exert its cytotoxic effect. However, instability, such as susceptibility to cleavage by extracellular proteases, can lead to off-target toxicity. mdpi.com
Non-Cleavable Linkers: These linkers, such as maleimidocaproyl (mc), rely on the complete lysosomal degradation of the antibody to release the payload. nih.govmdpi.com This process results in the release of an amino acid-linker-payload adduct (e.g., cysteine-mc-MMAF). nih.gov Because these adducts are charged, they are less able to diffuse across cell membranes, which can reduce the "bystander effect" but also potentially lower off-target toxicity compared to cleavable linkers that release membrane-permeable payloads. nih.gov
Future Directions and Emerging Research Avenues for D8 Mmaf Hydrochloride
Advancements in Deuterated Labeling Technologies for Complex Bioactive Molecules
The synthesis of complex deuterated molecules like D8-MMAF hydrochloride is a testament to the significant progress in isotopic labeling technologies. Historically, the introduction of deuterium (B1214612) into intricate organic molecules was a formidable challenge. However, recent advancements have made it possible to achieve high levels of deuterium incorporation with exceptional regioselectivity. acs.org These technologies are crucial for producing stable-isotope-labeled internal standards (SIL-IS) that are essential for accurate quantification in mass spectrometry-based assays. acs.orgresearchgate.net
Modern synthetic methodologies, such as late-stage C-H activation and hydrogen isotope exchange (HIE) reactions catalyzed by transition metals like iridium, have revolutionized the field. acs.orgresearchgate.net These methods allow for the direct replacement of hydrogen with deuterium in complex substrates, minimizing the need for lengthy de novo syntheses. acs.org The ability to selectively introduce deuterium at specific sites, even in the presence of sensitive functional groups, is a key advantage. acs.org For a molecule as structurally complex as MMAF, this level of precision is paramount to ensure that the labeled compound retains the physicochemical properties of its unlabeled counterpart, a critical requirement for a reliable internal standard. researchgate.netnih.gov
The impact of these advancements extends beyond analytical applications. Deuterated compounds are increasingly being explored for their potential therapeutic benefits. The "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium, can slow down drug metabolism, leading to improved pharmacokinetic profiles. nih.govuniupo.it While this compound is primarily used as an analytical tool, the technologies used for its synthesis are the same as those employed in the development of next-generation deuterated drugs.
Key Advancements in Deuterated Labeling:
| Technology | Description | Impact on Complex Molecules |
| Transition-Metal Catalyzed HIE | Utilizes catalysts like iridium to facilitate the direct exchange of hydrogen for deuterium on a pre-existing molecular scaffold. acs.org | Enables late-stage deuteration, reducing synthetic steps and allowing for precise control over the labeling site. researchgate.net |
| C-H Activation/Functionalization | Involves the direct activation and subsequent deuteration of carbon-hydrogen bonds. | Offers novel strategies for incorporating deuterium into previously inaccessible positions within a complex molecule. |
| Improved Deuterated Building Blocks | The commercial availability of a wider range of deuterated starting materials and reagents. marketersmedia.com | Simplifies the synthesis of complex deuterated molecules by providing readily available isotopically labeled precursors. marketersmedia.com |
These ongoing developments in deuteration technology will undoubtedly lead to the creation of more sophisticated and highly valuable isotopically labeled compounds for both analytical and therapeutic purposes.
Integration of this compound in Advanced Omics and Systems Biology Research
The fields of "omics" (genomics, proteomics, metabolomics) and systems biology aim to provide a holistic understanding of biological systems by studying the complex interactions of various molecules. nih.gov this compound, as a highly specific and quantifiable molecule, has the potential to be a valuable tool in these research areas, particularly in the context of ADC development.
In proteomics, quantitative mass spectrometry is a cornerstone technology. This compound can serve as a precise internal standard for quantifying the release of the active MMAF payload from an ADC within a cellular system. This allows researchers to accurately measure the amount of cytotoxic agent that reaches its intracellular target, providing crucial data for pharmacokinetic/pharmacodynamic (PK/PD) modeling. acs.org By correlating the concentration of released MMAF with changes in the proteome, researchers can gain insights into the downstream effects of the drug on cellular pathways.
Systems biology seeks to create computational models of biological processes. researchgate.netresearchgate.net The accurate quantitative data provided by the use of this compound can be fed into these models to simulate the effects of an ADC on a cancer cell. For example, by measuring the rate of MMAF release and its impact on tubulin polymerization, researchers can develop more predictive models of ADC efficacy. This can help in optimizing ADC design, such as the choice of linker and conjugation chemistry, to maximize therapeutic effect. researchgate.net
Potential Applications in Omics and Systems Biology:
| Research Area | Application of this compound | Potential Insights |
| Quantitative Proteomics | As an internal standard to accurately measure the intracellular concentration of released MMAF. acs.org | Understanding the relationship between drug concentration and changes in protein expression, identifying off-target effects, and elucidating mechanisms of resistance. |
| Metabolomics | To study the metabolic fate of the MMAF payload after its release from the antibody. | Identifying metabolites of MMAF and understanding how the cell's metabolic state influences drug efficacy. |
| Systems Pharmacology | Providing precise quantitative data for the development of mathematical models of ADC activity. researchgate.net | Simulating drug distribution, target engagement, and downstream cellular responses to predict optimal dosing and treatment schedules. researchgate.net |
The integration of stable-isotope-labeled compounds like this compound into omics and systems biology workflows will enable a more quantitative and comprehensive understanding of the complex mechanisms underlying ADC therapy.
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in ADC Research
The analytical characterization of ADCs is inherently complex due to their heterogeneous nature. adcreview.com The development of novel analytical platforms with enhanced sensitivity and throughput is crucial for advancing ADC research and development. pharmafocusamerica.com this compound is well-suited for use with these emerging technologies, which often rely on mass spectrometry.
One of the most significant advancements in ADC analysis is the use of hybrid ligand-binding assay-mass spectrometry (LBA-MS) techniques. drugtargetreview.comnih.gov These methods combine the high selectivity of immunoaffinity capture with the quantitative power of mass spectrometry. nih.govnih.gov In such an assay, an antibody specific to the ADC is used to capture it from a complex biological matrix, after which the payload can be cleaved and quantified by LC-MS/MS, using this compound as the internal standard. This approach offers superior specificity and sensitivity compared to traditional ligand-binding assays alone. drugtargetreview.com
Another area of development is microflow liquid chromatography-mass spectrometry (LC-MS), which utilizes very low flow rates to enhance ionization efficiency and, consequently, sensitivity. crownbio.com This is particularly advantageous when only small sample volumes are available, as is often the case in preclinical studies. The use of a stable-isotope-labeled internal standard like this compound is essential in these highly sensitive assays to ensure accuracy and precision.
Furthermore, advancements in high-resolution mass spectrometry (HRMS) are enabling more detailed characterization of ADCs, including the determination of the drug-to-antibody ratio (DAR) at the intact protein level. nih.govwuxiapptec.com While this compound is used for quantifying the small molecule payload, the data obtained from such analyses contribute to a more complete picture of the ADC's properties.
Emerging Analytical Platforms for ADC Research:
| Platform | Principle | Role of this compound |
| Hybrid LBA-MS | Combines immunoaffinity capture of the ADC with LC-MS/MS quantification of the released payload. drugtargetreview.comnih.gov | Serves as the internal standard for the accurate and precise quantification of the cleaved MMAF. |
| Microflow LC-MS | Employs very low flow rates in the liquid chromatography system to increase the sensitivity of the mass spectrometer. crownbio.com | Ensures reliable quantification in highly sensitive assays where sample volumes are limited. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for detailed characterization of intact ADCs and their subunits. nih.govwuxiapptec.com | Used in parallel to quantify the released payload, providing complementary data for a comprehensive understanding of the ADC. |
The continued evolution of these analytical platforms, in conjunction with the use of high-quality internal standards like this compound, will be instrumental in accelerating the development of safer and more effective ADCs.
Exploration of this compound's Analytical Utility in Other Therapeutic Modalities
While this compound's primary application is in the context of ADCs, its utility as a stable-isotope-labeled internal standard for a potent cytotoxic agent opens up possibilities for its use in other therapeutic modalities where MMAF or similar auristatins might be employed. The robust analytical methods developed for ADCs can be readily adapted to these new contexts.
For instance, there is growing interest in the development of other targeted drug delivery systems, such as small molecule-drug conjugates (SMDCs) and peptide-drug conjugates (PDCs). These modalities also utilize a targeting moiety linked to a potent cytotoxic payload. Should MMAF be the payload of choice in such a conjugate, this compound would be the ideal internal standard for quantitative bioanalysis.
Moreover, the field of immuno-oncology is exploring combination therapies where ADCs are used in conjunction with other immunomodulatory agents. In these studies, it is crucial to understand the pharmacokinetic interactions between the different drugs. The use of this compound would allow for the precise quantification of the MMAF payload, helping to elucidate any potential drug-drug interactions that might affect its metabolism or clearance.
The analytical principles established with this compound could also be applied to the study of free MMAF as a standalone therapeutic agent, should such an application be explored. Although free auristatins are generally too toxic for systemic administration, targeted delivery approaches could make this a viable option in certain contexts. In such a scenario, the availability of a reliable internal standard would be essential for preclinical and clinical development.
Addressing Persistent Analytical and Preclinical Challenges in Drug Discovery and Development
Despite the significant progress in the field, several analytical and preclinical challenges remain in drug discovery and development, particularly for complex biologics like ADCs and for deuterated compounds. adcreview.commusechem.com
One of the major analytical challenges for ADCs is the accurate assessment of their in vivo stability and the quantification of their various catabolites. adcreview.com The use of this compound helps to address the quantification of the released payload, but a comprehensive understanding of the entire ADC molecule and its biotransformation products requires a multi-faceted analytical approach. drugtargetreview.com This includes methods for measuring the total antibody, conjugated antibody, and various forms of the drug-linker-payload complex.
In the realm of deuterated compounds, a key preclinical challenge is to fully understand the "deuterium isotope effect." musechem.com While this effect can be beneficial in slowing drug metabolism, it can also sometimes lead to "metabolic switching," where the drug is metabolized through alternative pathways. musechem.com This can result in the formation of unexpected metabolites, which may have their own pharmacological or toxicological profiles. Although this compound is used as an analytical standard and not as a therapeutic itself, the potential for altered metabolic pathways is a consideration in the broader field of deuterated drug development. nih.govmusechem.com
Another persistent challenge is ensuring the isotopic purity of deuterated compounds. marketersmedia.com Incomplete deuteration can lead to inaccuracies in quantitative assays. Therefore, rigorous quality control during the synthesis and purification of this compound is essential to guarantee its reliability as an internal standard. marketersmedia.com
Summary of Persistent Challenges:
| Challenge | Description | Relevance to this compound |
| ADC Heterogeneity and Catabolism | The complex and dynamic nature of ADCs in vivo makes their complete analytical characterization difficult. adcreview.com | While this compound aids in quantifying the released payload, it is part of a broader analytical strategy needed to understand the full picture. |
| Deuterium Isotope Effects | The replacement of hydrogen with deuterium can alter the metabolic profile of a molecule, sometimes in unpredictable ways. musechem.com | This is a general consideration for all deuterated compounds and underscores the importance of thorough metabolic studies in preclinical development. |
| Isotopic Purity | The presence of incompletely deuterated species can compromise the accuracy of quantitative assays. marketersmedia.com | High isotopic purity is a critical quality attribute for this compound to function as a reliable internal standard. |
Addressing these challenges will require continued innovation in analytical technologies, as well as a deeper understanding of the biological and chemical properties of both ADCs and deuterated compounds.
Q & A
Basic Research Questions
Q. How is D8-MMAF hydrochloride synthesized and characterized for use in antibody-drug conjugates (ADCs)?
- Methodological Answer : Synthesis involves deuterium substitution at eight hydrogen positions in MMAF hydrochloride, confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure >99% purity . Characterization includes nuclear magnetic resonance (NMR) to verify deuterium incorporation and structural integrity. Researchers should validate batch-to-batch consistency using these techniques to ensure reproducibility in ADC linker-payload assembly .
Q. What experimental protocols are recommended for assessing this compound’s cytotoxicity in vitro?
- Methodological Answer : Use cell viability assays (e.g., MTT or CellTiter-Glo) with cancer cell lines (e.g., HEK293 or lymphoma models) at concentrations ranging from 0.1 nM to 100 nM. Include non-deuterated MMAF hydrochloride as a control to isolate deuterium’s isotopic effects. Ensure proper handling of light-sensitive compounds and adherence to -20°C storage conditions to prevent degradation .
Q. How should researchers design stability studies for this compound in buffer solutions?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO and dilute into PBS or serum-containing media. Monitor stability via HPLC at intervals (0, 24, 48 hours) under varying pH (5.0–7.4) and temperatures (4°C, 25°C, 37°C). Compare degradation kinetics with non-deuterated MMAF to evaluate deuterium’s impact on chemical stability .
Advanced Research Questions
Q. How do deuterium substitutions in this compound influence its microtubule-disrupting activity compared to non-deuterated analogs?
- Methodological Answer : Conduct competitive binding assays using purified tubulin to measure IC50 values. Compare deuterated and non-deuterated forms to assess isotopic effects on binding affinity. Pair this with live-cell imaging to visualize microtubule dynamics post-treatment. Note that deuterium may alter pharmacokinetics (e.g., metabolic stability) without significantly affecting target engagement .
Q. What strategies resolve contradictory data in ADC efficacy studies involving this compound?
- Methodological Answer : Contradictions may arise from variations in linker stability or payload release kinetics. Use orthogonal methods:
- Quantify payload release via LC-MS/MS in lysosomal fractions.
- Validate target specificity using knockout cell lines or competitive ligands.
- Cross-reference in vitro cytotoxicity with in vivo xenograft models to confirm translational relevance .
Q. How can researchers optimize the deuterium labeling ratio to enhance this compound’s therapeutic index?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing variants with partial deuteration (e.g., D4-, D8-, D12-MMAF). Evaluate metabolic stability using liver microsomes and correlate deuteration levels with plasma half-life. Prioritize deuterium positions in metabolically vulnerable regions (e.g., methyl groups) to maximize isotopic shielding effects .
Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate EC50/IC50. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to address variability, especially in studies with limited replicates .
Methodological Considerations
- Storage & Handling : Store lyophilized this compound at -20°C; reconstituted solutions are stable for ≤1 month under the same conditions. Avoid freeze-thaw cycles to prevent aggregation .
- Ethical Compliance : Use only for research purposes; clinical applications are prohibited .
- Data Reproducibility : Document solvent purity, cell passage numbers, and instrument calibration details to minimize experimental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
